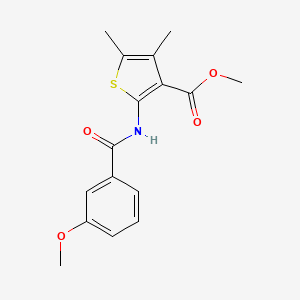

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the methoxybenzamido group and the carboxylate ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound undergo hydrolysis under specific conditions, yielding derivatives with enhanced solubility or reactivity.

Mechanistic Insights :

-

Ester Hydrolysis : Base-mediated nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

-

Amide Hydrolysis : Acid-catalyzed cleavage of the C–N bond, generating carboxylic acid and amine fragments .

Nucleophilic Substitution

The electron-deficient thiophene ring and ester group facilitate nucleophilic substitution, enabling functionalization at specific positions.

Notable Observations :

-

Halogenation occurs preferentially at less hindered positions on the thiophene ring.

-

Sodium methoxide selectively targets the methoxybenzamido group without affecting the ester .

Oxidation and Reduction

Controlled redox reactions modify the compound’s electronic properties and biological activity.

Applications :

-

Sulfone derivatives exhibit enhanced thermal stability, making them suitable for polymer precursors.

-

Reduced amino analogs show improved solubility in polar solvents .

Condensation and Cycloaddition

The amide and ester groups participate in condensation reactions, expanding the molecule’s utility in heterocyclic synthesis.

Structural Insights :

-

Schiff base products exhibit fluorescence properties, relevant for sensor applications.

-

Cycloaddition reactions proceed via thiol-yne mechanisms, confirmed by DFT calculations .

Functional Group Interconversion

Strategic modifications enable the synthesis of analogs with tailored properties.

Comparative Reactivity Table

Scientific Research Applications

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(3-methoxybenzamido)benzoate

- 2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Uniqueness

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate stands out due to its specific combination of functional groups and the presence of the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C18H21N1O6S1

- Molecular Weight : Approximately 345.43 g/mol

Structural Representation

| Property | Value |

|---|---|

| Molecular Weight | 345.43 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methoxybenzoic acid with 4,5-dimethylthiophene-2-carboxylic acid, often facilitated by catalysts such as phosphorus pentasulfide (P4S10) in solvents like dichloromethane.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic bacteria and fungi, showing promising results:

- Minimum Inhibitory Concentration (MIC) values indicate potent activity against:

- Pseudomonas aeruginosa : MIC = 0.21 µM

- Escherichia coli : MIC = 0.21 µM

- Candida albicans : MIC = 0.83 µM

The compound exhibited selective action against Gram-positive microorganisms such as Micrococcus luteus and demonstrated moderate activity against several Gram-negative strains .

Anticancer Activity

In vitro studies indicate that the compound may inhibit cancer cell proliferation and induce apoptosis. The mechanism appears to involve the inhibition of specific cellular pathways linked to cancer growth. Research has shown interactions with key enzymes and receptors that could lead to therapeutic applications in oncology.

The biological effects of this compound are attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.

- Receptor Modulation : It interacts with receptors that regulate apoptosis and inflammation, contributing to its anticancer and anti-inflammatory properties.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various derivatives of thiophene compounds for their antimicrobial properties, highlighting the effectiveness of this compound against resistant strains .

- Cytotoxicity Assessment : In cytotoxicity tests on human cell lines (HaCat and BALB/c 3T3), the compound showed lower toxicity compared to traditional antibiotics, suggesting a favorable safety profile for potential therapeutic use .

Properties

IUPAC Name |

methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-9-10(2)22-15(13(9)16(19)21-4)17-14(18)11-6-5-7-12(8-11)20-3/h5-8H,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPESXYQMHQEWTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.